molecular formula C43H53NO14 B13850259 10-epi-Docetaxel

10-epi-Docetaxel

カタログ番号: B13850259
分子量: 807.9 g/mol
InChIキー: ZDZOTLJHXYCWBA-DEFGFVJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-epi-Docetaxel is a stereoisomer of the chemotherapeutic agent docetaxel, a taxane derivative widely used in cancer treatment. The "10-epi" designation indicates an inversion of stereochemistry at the C10 position compared to docetaxel. While docetaxel itself inhibits microtubule depolymerization, leading to apoptosis in cancer cells, stereoisomers like 10-epi-Docetaxel may exhibit altered pharmacological properties due to structural modifications. Instead, the evidence focuses on structurally related docetaxel derivatives and degradation impurities, such as 10-oxo-docetaxel and 7-epi-docetaxel, which are critical for understanding the compound’s stability and bioactivity variations .

特性

分子式

C43H53NO14

分子量

807.9 g/mol

IUPAC名

[(2S,3S,4S,7S,9S,10S,12S,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28-,30-,31-,32+,33+,35-,41+,42-,43?/m0/s1

InChIキー

ZDZOTLJHXYCWBA-DEFGFVJZSA-N

異性体SMILES

CC1=C2[C@@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

正規SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-epi-Docetaxel typically involves multiple steps starting from 10-deacetylbaccatin III. The process includes protection and deprotection steps, esterification, and selective oxidation reactions. One common synthetic route involves the following steps:

    Protection of hydroxyl groups: Using protecting groups such as silyl ethers to protect the hydroxyl groups on 10-deacetylbaccatin III.

    Esterification: Reacting the protected intermediate with a suitable esterifying agent to introduce the desired ester groups.

    Selective oxidation: Using oxidizing agents like Dess-Martin periodinane to selectively oxidize specific positions on the molecule.

    Deprotection: Removing the protecting groups to yield the final product, 10-epi-Docetaxel.

Industrial Production Methods

Industrial production of 10-epi-Docetaxel follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

化学反応の分析

Types of Reactions

10-epi-Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Dess-Martin periodinane, Jones reagent.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 10-epi-Docetaxel can yield various oxidized derivatives with potential therapeutic applications .

科学的研究の応用

    Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.

    Biology: Investigated for its interactions with cellular components and its effects on cell proliferation and apoptosis.

    Medicine: Explored as a potential chemotherapeutic agent with improved efficacy and reduced toxicity compared to docetaxel.

    Industry: Utilized in the development of novel drug delivery systems and formulations .

作用機序

10-epi-Docetaxel exerts its effects by binding to microtubules, stabilizing their structure, and preventing their depolymerization. This disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The compound primarily targets the β-tubulin subunit of microtubules, inhibiting their dynamic instability and blocking cell proliferation .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following docetaxel derivatives and impurities are discussed in the evidence, providing a basis for comparative analysis:

Structural Modifications and Key Differences

Compound Structural Feature at C10 Molecular Formula Molecular Weight (Da) CAS Number
Docetaxel Hydroxyl group C₄₃H₅₃NO₁₄ 807.88 114977-28-5
10-Oxo-Docetaxel Ketone group C₄₃H₅₁NO₁₄ 805.86 167074-97-7
10-Acetyl Docetaxel Acetyl group C₄₅H₅₅NO₁₅ 849.93 125354-16-7
7-epi-Docetaxel Epimerized C7 hydroxyl C₄₃H₅₃NO₁₄ 807.88 Not provided
  • 10-Oxo-Docetaxel : A degradation impurity formed via oxidation of the C10 hydroxyl group. It is structurally distinct due to the ketone moiety, which reduces hydrogen-bonding capacity and may impair microtubule binding .
  • 7-epi-Docetaxel : An epimer with inverted stereochemistry at C7, which may disrupt the compound’s binding to β-tubulin .

Stability and Degradation Pathways

  • 10-Oxo-Docetaxel and 7-epi-10-oxo-docetaxel are major degradation products identified in docetaxel formulations under stress conditions (e.g., heat, light, or pH variations).
  • 7-epi-Docetaxel is also a degradation impurity, highlighting the susceptibility of the C7 position to epimerization during storage .

Bioactivity and Pharmacological Implications

  • 10-Oxo-Docetaxel : Studies suggest reduced cytotoxicity compared to docetaxel, likely due to diminished interaction with microtubules .

Regulatory and Analytical Considerations

The European Medicines Agency (EMA) emphasizes rigorous characterization of impurities like 10-oxo-docetaxel and 7-epi-docetaxel to ensure drug safety and efficacy. Key guidelines include:

  • Bioequivalence Testing : Impurities exceeding 0.1% require identification and toxicological evaluation .
  • Stability Studies : Degradation products must be quantified under ICH-recommended conditions (e.g., 40°C/75% RH for 6 months) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。